molecular formula C19H29N3O B5616629 1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide

1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5616629
M. Wt: 315.5 g/mol
InChI Key: UFTSKAHIGQCJSH-UHFFFAOYSA-N
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Description

The molecule "1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide" is of interest due to its structural components which suggest its relevance in various chemical and pharmacological studies. Research on similar compounds has demonstrated significant biological activities, including potential cytotoxicity and anticancer properties, making them valuable in medicinal chemistry and drug design.

Synthesis Analysis

Synthesis approaches for related compounds involve multi-step reactions, including nucleophilic substitution and cyclization processes. For instance, the Passerini three-component reaction has been utilized for synthesizing novel α-acyloxycarboxamides, indicating a versatile method for constructing complex structures from simpler precursors in an efficient manner (Vessally, Ramazani, & Yaaghubi, 2011).

Molecular Structure Analysis

Molecular structure determination, including the use of X-ray crystallography, has been pivotal in understanding the spatial arrangement of atoms within similar compounds. Studies have emphasized the importance of conformational analysis in designing new H3-receptor antagonists, suggesting that low conformational flexibility could be advantageous (Plazzi et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving related compounds demonstrate the versatility and reactivity of piperidine derivatives. For example, piperidine-mediated cyclization has been employed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, showcasing the potential for creating diverse heterocyclic structures (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as solubility and melting points, are crucial for their application in drug design. The solubility in polar organic solvents and the ability to form flexible, transparent films have been noted for polyamides derived from related structural motifs, indicating the potential for diverse applications (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the behavior of these compounds in biological systems. The synthesis and evaluation of bridgehead fluoromethyl analogs of related compounds for the 5-HT1A receptor highlight the importance of metabolic stability and receptor affinity in drug development (Hussainy et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, a-cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-cyclohexyl-N-(2-pyridin-3-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(21-12-8-16-5-4-11-20-15-16)17-9-13-22(14-10-17)18-6-2-1-3-7-18/h4-5,11,15,17-18H,1-3,6-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSKAHIGQCJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)C(=O)NCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide

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